
N-(4-chloro-2-fluorophenyl)-2,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-2,4,5-trimethoxybenzamide, also known as CFMTB, is a compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess various biochemical and physiological effects, which make it a promising candidate for further research.
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-2,4,5-trimethoxybenzamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-2,4,5-trimethoxybenzamide has been found to possess various biochemical and physiological effects, including the inhibition of inflammatory cytokines and the induction of apoptosis in cancer cells. It has also been found to possess antioxidant properties, which can help to protect cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-fluorophenyl)-2,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high purity and stability. However, it can be challenging to synthesize in large quantities, which can limit its use in certain experiments. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound.
Future Directions
There are several potential future directions for the study of N-(4-chloro-2-fluorophenyl)-2,4,5-trimethoxybenzamide. One area of research could focus on the development of new drugs based on the structure of N-(4-chloro-2-fluorophenyl)-2,4,5-trimethoxybenzamide. Other potential directions could include further studies on the mechanism of action of N-(4-chloro-2-fluorophenyl)-2,4,5-trimethoxybenzamide, as well as its potential therapeutic applications in other diseases beyond cancer and inflammation.
Synthesis Methods
N-(4-chloro-2-fluorophenyl)-2,4,5-trimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with 2,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-chloro-2-fluorophenyl)-2,4,5-trimethoxybenzamide.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. N-(4-chloro-2-fluorophenyl)-2,4,5-trimethoxybenzamide has also been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO4/c1-21-13-8-15(23-3)14(22-2)7-10(13)16(20)19-12-5-4-9(17)6-11(12)18/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROOQYICFPPOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)Cl)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2,4,5-trimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



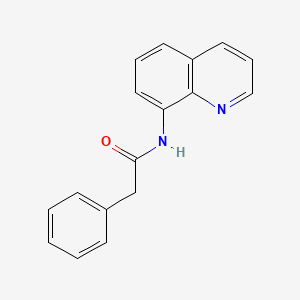
![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)


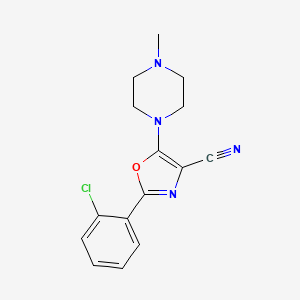
![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)
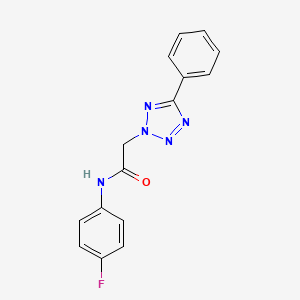
![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)

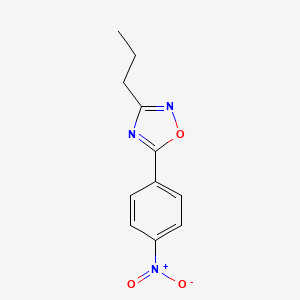
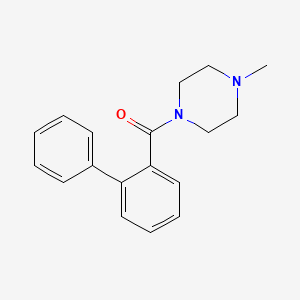
![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)